Securiterpenoside
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Overview
Description
Preparation Methods
The preparation of securiterpenoside involves the extraction from Securidaca inappendiculata using silica gel column chromatography and Medium Pressure Liquid Chromatography . The structures of the compounds are elucidated by chemical evidence and spectral analysis, including UV, IR, MS, 1HNMR, and 13CNMR
Chemical Reactions Analysis
Securiterpenoside undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the modification of the terpenoid carbon skeleton . The major products formed from these reactions are diverse terpenoid derivatives with unique functional characteristics .
Scientific Research Applications
Securiterpenoside has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been evaluated for its potential anti-inflammatory activities by inhibiting nitric oxide overproduction in LPS-stimulated mouse macrophage RAW264.7 models . Additionally, terpenoids, including this compound, are being explored for their therapeutic potential against various diseases, including cancer and inflammatory conditions .
Mechanism of Action
The mechanism of action of securiterpenoside involves its interaction with molecular targets and pathways related to inflammation. It inhibits the overproduction of nitric oxide, a key mediator of inflammation, in LPS-stimulated macrophages . This suggests that this compound may modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.
Comparison with Similar Compounds
Securiterpenoside is unique among terpenoids due to its specific structure and biological activities. Similar compounds include other hemiterpenoic acid glycosides isolated from Securidaca inappendiculata, such as oleanolic acid, p-hydroxytruxinic acid, and p-coumaric acid . These compounds share some structural similarities but differ in their specific biological activities and therapeutic potential.
Properties
IUPAC Name |
2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O8/c1-5(10(16)17)2-3-18-11-9(15)8(14)7(13)6(4-12)19-11/h6-9,11-15H,1-4H2,(H,16,17)/t6-,7-,8+,9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJALTHDWQWOLLT-ZBGLXGBJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCOC1C(C(C(C(O1)CO)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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